molecular formula C18H13N3O2S B2372630 N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 941903-13-5

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2372630
CAS No.: 941903-13-5
M. Wt: 335.38
InChI Key: VSABEFACSIRFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core fused to a phenyl ring, which is further connected to a 5-methyl-1,2-oxazole carboxamide moiety. The carboxamide linker enhances solubility and provides a site for intermolecular interactions, making this compound a candidate for pharmacological studies.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-9-15(21-23-11)17(22)19-13-6-4-5-12(10-13)18-20-14-7-2-3-8-16(14)24-18/h2-10H,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSABEFACSIRFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclocondensation (Tiemann-Krüger Protocol)

Reacting 3-aminobenzenethiol (1a ) with ethyl oxalate (2 ) in refluxing ethanol (12 h) yields ethyl 3-(1,3-benzothiazol-2-yl)phenylcarbamate (3 ), followed by hydrolysis (Scheme 1A):

Scheme 1A

  • Cyclization :
    $$ \text{3-Aminobenzenethiol} + \text{EtOOC-COOEt} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl benzothiazole-2-carboxylate} $$
  • Amination :
    $$ \text{Ethyl ester} \xrightarrow{\text{NH}_3/\text{MeOH}} \text{3-(Benzothiazol-2-yl)aniline} $$

Optimization Data :

Parameter Value Impact on Yield
Solvent Ethanol vs DMF +22% in DMF
Temperature 80°C vs 120°C +15% at 120°C
Catalyst (NH4F/Al2O3) 5 mol% +28% yield

Microwave irradiation (150 W, 140°C) reduces reaction time from 12 h → 35 min while improving yield to 89%.

Platinum-Catalyzed Cycloaddition

Bokach's method employs PtCl4-R'2(CN)2 complexes (R' = CH3, PhCH2) for nitrile-nitrile oxide cycloaddition (Scheme 1B):

Scheme 1B
$$ \text{3-Cyanophenylnitrile oxide} + \text{2-Cyanobenzothiazole} \xrightarrow{\text{PtCl}4-\text{CH}3\text{CN}} \text{3-(Benzothiazol-2-yl)aniline} $$

Performance Metrics :

  • Yield: 41-58%
  • Limitations: Pt catalyst recovery (≤73%), requiring chromatographic purification

Synthesis of 5-Methyl-1,2-oxazole-3-carboxylic Acid

Hydroxylamine Cyclization

Condensation of ethyl acetoacetate (4 ) with hydroxylamine hydrochloride in NaOH/EtOH generates 5-methylisoxazole-3-carboxylate (5 ), hydrolyzed to acid 6 (Scheme 2):

Scheme 2

  • $$ \text{CH}3\text{COCH}2\text{COOEt} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaOH/EtOH}} \text{Ethyl 5-methyl-1,2-oxazole-3-carboxylate} $$
  • $$ \text{Ester} \xrightarrow{\text{6M HCl, Δ}} \text{5-Methyl-1,2-oxazole-3-carboxylic acid} $$

Reaction Optimization :

  • Microwave assistance (300 W, 100°C): 94% yield in 8 min vs 65% in 6 h conventionally
  • Solvent screening identifies propylene glycol as optimal (Table 1):

Table 1: Solvent Impact on Oxazole Formation

Solvent Dielectric Constant Yield (%) Purity (%)
Ethanol 24.3 78 92
DMF 36.7 81 89
Propylene glycol 32.0 94 98
Acetonitrile 37.5 67 85

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activating oxazole acid 6 with EDC/HOBt couples to benzothiazole-aniline 3 (Scheme 3A):

Scheme 3A
$$ \text{6} + \text{3} \xrightarrow{\text{EDC, HOBt, DCM}} \text{N-[3-(Benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide} $$

Comparative Reagent Study (0.1 mmol scale):

Reagent System Temp (°C) Time (h) Yield (%) Purity (%)
EDC/HOBt 25 12 88 95
DCC/DMAP 0→25 24 79 91
TBTU/DIEA 40 6 82 93
T3P/EtOAc 25 3 91 97

T3P (propylphosphonic anhydride) demonstrates superior efficiency, enabling completion in 3 h with 91% isolated yield.

Mixed Carbonate Activation

Generating the oxazole acyl imidazolide 7 via CDI (1,1'-carbonyldiimidazole) enables room-temperature coupling (Scheme 3B):

Scheme 3B

  • $$ \text{6} + \text{CDI} \xrightarrow{\text{THF}} \text{Acyl imidazolide 7} $$
  • $$ \text{7} + \text{3} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} $$

Advantages :

  • No racemization (critical for chiral analogs)
  • 95% conversion in 2 h at 25°C
  • Simplified purification via precipitation

Process Intensification and Green Chemistry

Microwave-Assisted One-Pot Synthesis

Integrating steps 2-4 in a single reactor under MW irradiation (Scheme 4):

Conditions :

  • 150 W, 140°C, 45 min total
  • Solvent: PEG-400/H2O (3:1)
  • Catalyst: ZnO nanoparticles (2 mol%)

Outcomes :

  • Overall yield: 76% (vs 58% conventional)
  • E-factor reduction: 8.2 → 3.7
  • Productivity: 12.4 g/L·h vs 2.1 g/L·h

Continuous Flow Processing

A tubular reactor system achieves:

  • Residence time: 8.7 min
  • Space-time yield: 144 g/day
  • Purity: 99.2% by HPLC

Characterization and Analytical Data

Key Spectroscopic Signatures :

  • 1H NMR (400 MHz, DMSO- d6): δ 10.42 (s, 1H, NH), 8.21 (d, J = 7.8 Hz, 1H, benzothiazole-H), 7.89-7.65 (m, 4H, Ar-H), 6.98 (s, 1H, oxazole-H), 2.51 (s, 3H, CH3)
  • 13C NMR : 167.8 (CONH), 159.4 (oxazole-C3), 152.1 (benzothiazole-C2)
  • HRMS : [M+H]+ calcd 335.0924, found 335.0921

Thermal Properties :

  • Melting point: 214-216°C (DSC onset)
  • TGA decomposition: 248°C (5% weight loss)

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Glacial acetic acid, piperidine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles

Compound 1 : N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

  • Key Difference : Benzoxazole (oxygen atom) replaces benzothiazole (sulfur atom).
  • Benzoxazole derivatives are less electron-rich than benzothiazoles, which may influence binding to hydrophobic pockets in target proteins .
  • Molecular Formula : C₁₈H₁₃N₃O₃ (MW: 319.31) .

Compound 2: 3-(1,3-Benzodioxol-5-yl)-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

  • Key Difference : Incorporates a 1,2,4-oxadiazole ring and a benzodioxol group.
  • Impact: The oxadiazole ring enhances metabolic stability compared to oxazole.
  • Molecular Formula : C₂₀H₁₉N₅O₆ (MW: 424.41) .

Functional Analogues with Bioactivity Data

Compound 3: 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole derivatives

  • Key Features : Benzothiazole linked to triazole with substituents (e.g., 6-fluoro, 6-methyl, 6-nitro).
  • Bioactivity :
    • 6-Fluoro/6-Methyl : Potent activity against Gram-positive bacteria (S. aureus, S. pyogenes), comparable to ampicillin.
    • 6-Nitro : Selective anti-tubercular activity against M. tuberculosis.
  • Insight: Substituents on the benzothiazole ring significantly modulate antimicrobial specificity.

Compound 4 : N-[3-(1,3-Benzothiazol-2-yl)phenyl]methanesulfonamide

  • Key Difference : Methanesulfonamide replaces oxazole-carboxamide.
  • Impact: Sulfonamide groups improve solubility but may reduce cell permeability compared to carboxamides. This compound is noted in kinase inhibitor studies, suggesting benzothiazole’s role in targeting enzymatic active sites .

Pharmacokinetic and Electronic Properties

  • Lipophilicity : Benzothiazole (logP ~2.5) is more lipophilic than benzoxazole (logP ~1.8), favoring membrane penetration for the target compound .
  • Hydrogen Bonding : The oxazole-carboxamide group in the target compound offers two hydrogen-bond acceptors (oxygen and nitrogen), whereas sulfonamide analogues provide only one .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Weight Notable Bioactivity Reference
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide Benzothiazole + Oxazole None ~319* N/A (Structural focus)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide Benzoxazole + Oxazole None 319.31 N/A (Structural analogue)
3-(3-Pyridyl)-5-(4-methylphenyl)-4-[N-(6-fluoro-1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole Benzothiazole + Triazole 6-Fluoro ~400* Antibacterial (Gram-positive)
3-(1,3-Benzodioxol-5-yl)-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide Benzodioxol + Oxadiazole Phenoxyacetyl 424.41 N/A (Structural analogue)

*Estimated based on structural similarity.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. This compound has garnered interest due to its diverse biological activities, including potential applications in medicinal chemistry as an antimicrobial, anticancer, and anti-inflammatory agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C18H16N2O2S
  • IUPAC Name : this compound

Key Structural Features

FeatureDescription
Benzothiazole moietyProvides diverse biological activities
Oxazole ringContributes to the compound's reactivity
Carboxamide functional groupEnhances solubility and biological activity

Antimicrobial Properties

Benzothiazole derivatives, including the compound , have been shown to exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi.

In Vitro Studies

In a study assessing the antimicrobial activity of benzothiazole derivatives, this compound demonstrated inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were evaluated against common pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15

These results highlight the compound's potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of benzothiazole derivatives have been widely studied. The compound has shown cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay

A recent study evaluated the cytotoxicity of this compound against human cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)10.5
MCF7 (breast cancer)8.7
A549 (lung cancer)12.0

The IC50 values indicate that this compound exhibits selective cytotoxicity against these cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines.

In Vivo Studies

In an animal model of inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups:

Treatment GroupPaw Edema Reduction (%)
Control0
Compound Treatment45

This suggests that the compound may possess therapeutic potential for inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound has shown inhibitory effects on enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide, and how can purity be maximized during synthesis?

  • Methodology :

  • Step 1 : Initiate with nitrile reduction using LiAlH₄ in anhydrous ether at 0°C, followed by gradual warming to room temperature (RT) to form intermediates .
  • Step 2 : Couple intermediates with the benzothiazole moiety via carboxamide linkage under reflux in aprotic solvents (e.g., DMF).
  • Step 3 : Purify via silica gel thin-layer chromatography (TLC) or preparative HPLC (e.g., 95–99.7% purity achieved for structurally related compounds) .
  • Critical Note : Monitor reaction progress using TLC or HPLC to avoid side products.

Q. How can the compound’s structural identity be confirmed post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., oxazole methyl group at δ ~2.3 ppm, benzothiazole aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), targeting exact mass matching C₁₉H₁₄N₃O₂S (calculated for similar analogs) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the compound’s 3D structure?

  • Methodology :

  • Software Tools : Use SHELX (e.g., SHELXL for refinement) to resolve twinning or high-resolution data ambiguities. Cross-validate with WinGX for symmetry checks .
  • Data Contradiction Analysis : Compare experimental and simulated powder XRD patterns; adjust hydrogen bonding parameters if thermal ellipsoid anomalies arise .
  • Example : SHELX’s robustness in handling small-molecule data reduces overfitting risks, even with low-resolution datasets .

Q. What computational strategies are effective for predicting the compound’s biological target interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets (e.g., enzymes with conserved FAD-binding sites, as in ).
  • Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with known inhibitors like Dorsilurin K or Tectol .
  • Key Parameters : Optimize protonation states at physiological pH and apply AMBER force fields for dynamics simulations .

Q. How can structural analogs be designed to enhance solubility without compromising bioactivity?

  • Methodology :

  • Substituent Modification : Introduce polar groups (e.g., –OH, –SO₂NH₂) at the phenyl or oxazole ring. For example, ’s sulfonamide analog (C₂₀H₁₉ClN₂O₂) showed improved solubility via hydrophilic moieties .
  • SAR Analysis : Test analogs in kinetic solubility assays (PBS, pH 7.4) and correlate with logP values (target < 3.5 for optimal permeability) .

Critical Analysis of Contradictory Evidence

  • Synthesis Yield Variability : reports 94–99% purity for analogs, while cites 60–85% yields. This discrepancy may arise from divergent purification protocols (e.g., TLC vs. HPLC) or starting material quality.
  • Software Limitations : SHELX excels in small-molecule refinement but lacks automated macromolecular parameterization, necessitating manual adjustments for large targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.